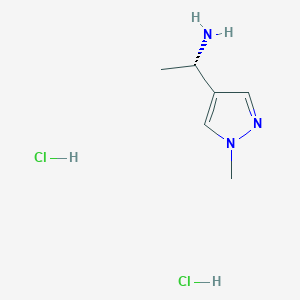

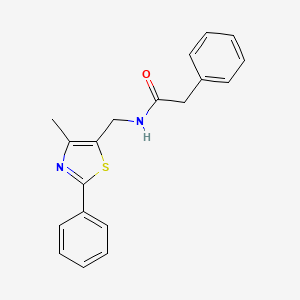

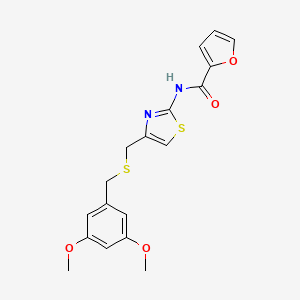

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound containing several functional groups, including a thiazole ring, a furan ring, a carboxamide group, and a sulfide group . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The furan ring is also aromatic. The carboxamide group might participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the thiazole ring might undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group might increase its polarity and influence its solubility .Scientific Research Applications

Synthesis and Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a chemical compound with potential applications in scientific research, particularly in the synthesis of novel compounds with biological activities. Research studies have focused on synthesizing various derivatives of related chemical structures to explore their biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties.

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from similar structures have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These compounds have been explored for their potential as cyclooxygenase inhibitors, showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Antiviral Properties

Furan-carboxamide derivatives, including structures similar to the specified chemical, have been identified as novel inhibitors of lethal H5N1 influenza A viruses. These derivatives exhibit potent antiviral activities, highlighting their potential in antiviral research and therapy (Yu Yongshi et al., 2017).

Antimicrobial Activity

Research has also extended to the synthesis and investigation of thiazole-based heterocyclic amides for antimicrobial activity. Such compounds have shown promising results against a variety of microorganisms, suggesting potential applications in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).

Synthetic Methodologies

The synthesis and reactivity of related compounds have been studied extensively, providing valuable insights into the development of novel synthetic methodologies that could be applied in the synthesis of a wide range of heterocyclic compounds with potential biological activities (А. Aleksandrov et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide Similar compounds with a benzothiazole structure have been found to have anti-tubercular activity, suggesting that this compound might also target the mycobacterium tuberculosis bacterium .

Mode of Action

The exact mode of action of This compound tuberculosis . This suggests that the compound might interact with its target by inhibiting its growth or function.

Biochemical Pathways

The specific biochemical pathways affected by This compound tuberculosis .

Result of Action

The molecular and cellular effects of This compound tuberculosis .

Future Directions

properties

IUPAC Name |

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-22-14-6-12(7-15(8-14)23-2)9-25-10-13-11-26-18(19-13)20-17(21)16-4-3-5-24-16/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENURBCCAJHVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)

![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)

![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)